molecular formula C10H5FN2 B11916656 5-Fluoroisoquinoline-1-carbonitrile

5-Fluoroisoquinoline-1-carbonitrile

Cat. No.: B11916656
M. Wt: 172.16 g/mol
InChI Key: ICTFRQQJSRRRSI-UHFFFAOYSA-N
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Description

5-Fluoroisoquinoline-1-carbonitrile is a fluorinated heterocyclic compound with the molecular formula C10H5FN2. It is characterized by the presence of a fluorine atom at the 5-position of the isoquinoline ring and a cyano group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoroisoquinoline-1-carbonitrile typically involves the cyclization of N-[2-(fluorophenyl)ethyl]amides followed by aromatization.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoquinolines and quinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Fluoroisoquinoline-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom’s presence enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 5-Fluoroisoquinoline-1-carbonitrile is unique due to the combination of the fluorine atom and the cyano group, which imparts distinct chemical and biological properties. This combination enhances its potential for various applications, making it a valuable compound in research and industry .

Biological Activity

5-Fluoroisoquinoline-1-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including cytotoxicity, anti-cancer potential, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound belongs to the isoquinoline family, characterized by a bicyclic structure that includes a nitrogen atom in the aromatic ring. The presence of the fluorine atom and the carbonitrile group enhances its reactivity and biological activity.

1. Cytotoxicity

Research has demonstrated that this compound exhibits moderate cytotoxic effects against various cancer cell lines. For instance, studies using the MTT assay indicated that this compound has an IC50 value indicating its effectiveness in inhibiting cell growth in liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines.

Cell Line IC50 (μM) Reference
WRL-6886
Caco2TBD
MCF-7TBD
PC-3TBD

The biological activity of this compound is attributed to its ability to inhibit specific enzymes and pathways involved in cancer progression. For example, it has been shown to inhibit aromatase and glycosyltransferase activities, which are critical for hormone-dependent cancers . The compound's interaction with key molecular targets is essential for its anticancer effects.

Case Study 1: Anticancer Activity

In a study assessing various derivatives of isoquinoline, this compound was evaluated for its antiproliferative activity against breast cancer cell lines. The results indicated that it significantly reduced cell viability compared to untreated controls, suggesting its potential as a lead compound for further development .

Case Study 2: In Vivo Efficacy

In vivo studies have shown that compounds similar to this compound can effectively reduce tumor size in animal models. These studies highlight the compound's ability to induce apoptosis in cancer cells through upregulation of pro-apoptotic markers such as Bax and Caspase-7 while downregulating anti-apoptotic factors .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other related compounds:

Compound IC50 (μM) Target Activity Type
5-Fluoroisoquinoline-1-CN86AromataseCytotoxic
Acrifoline0.075DYRK1AEnzyme Inhibition
Compound 10i<45VEGFR-2Antiproliferative

Properties

Molecular Formula

C10H5FN2

Molecular Weight

172.16 g/mol

IUPAC Name

5-fluoroisoquinoline-1-carbonitrile

InChI

InChI=1S/C10H5FN2/c11-9-3-1-2-8-7(9)4-5-13-10(8)6-12/h1-5H

InChI Key

ICTFRQQJSRRRSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C#N)C(=C1)F

Origin of Product

United States

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